molecular formula C6H6FNO4S B2845633 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2138238-83-0

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2845633
CAS No.: 2138238-83-0
M. Wt: 207.18
InChI Key: LFCRHVWPXJOUDB-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 6 FNO 4 S, with a molecular weight of approximately 207.18 g/mol . The compound features two distinct and reactive functional groups: a carboxylic acid and a fluorosulfonyl group, which provide orthogonal reactivity for sequential derivatization. The fluorosulfonyl group (FSO 2 -) is a key feature, as it is highly electrophilic and can act as a versatile handle for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for the rapid and reliable synthesis of functional molecules and polymers. This makes the compound an excellent candidate for creating covalent inhibitors, developing chemical probes, and synthesizing diverse compound libraries. Researchers can utilize the carboxylic acid group for amide coupling reactions, while the fluorosulfonyl group can undergo efficient reactions with nucleophiles. The compound requires careful handling and storage; it is recommended to be kept under an inert atmosphere at 2-8°C . It is classified with the hazard statement H314, indicating it causes severe skin burns and eye damage . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluorosulfonyl-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCRHVWPXJOUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138238-83-0
Record name 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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Mechanism of Action

Target of Action

The primary targets of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine. These residues are found in various enzymes and proteins, playing crucial roles in numerous biochemical processes.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins it targets. For example, if the compound targets a protease (an enzyme that breaks down proteins), it could impact protein degradation pathways.

Pharmacokinetics

Sulfonyl fluorides are generally known for their biocompatibility and aqueous stability, which suggests that they could have favorable ADME properties

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets and modifies. For instance, if it inhibits a protease, it could prevent the breakdown of certain proteins, potentially leading to an accumulation of those proteins in the cell.

Biological Activity

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, with the CAS number 2138238-83-0, is a compound of interest in chemical biology due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C₅H₄FNO₄S
  • Molecular Weight : 193.15 g/mol
  • Hazard Classification : Causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335) .

The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor targeting specific enzymes. Sulfonyl fluorides are known for their reactivity with serine residues in active sites of enzymes, leading to irreversible inhibition. This mechanism has been exploited in various studies to understand enzyme function and develop therapeutic agents .

Biological Activity Overview

The compound exhibits significant biological activities, including:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of pyrrole compounds can inhibit cell growth in various cancer cell lines. For instance, related compounds have shown IC₅₀ values ranging from 0.15 to 0.24 μM against the SJSA-1 cell line, indicating potent antiproliferative effects .
  • Enzyme Inhibition : As a sulfonyl fluoride, it has been shown to selectively inhibit serine hydrolases, which are crucial for various biological processes. This inhibition can lead to altered metabolic pathways and potential therapeutic effects in conditions like cancer and inflammation .

Case Studies

  • Antitumor Efficacy : A study evaluating the antitumor efficacy of similar compounds found that oral administration at doses of 100 mg/kg resulted in significant tumor growth inhibition in xenograft models. The pharmacodynamic effects included upregulation of tumor suppressor proteins such as p53 .
  • Enzyme Profiling : Research utilizing activity-based protein profiling demonstrated that sulfonyl fluorides could serve as effective tools for probing enzyme dynamics. For example, the compound AM3506, a related sulfonyl fluoride, showed high selectivity in inhibiting fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits growth in SJSA-1 cell line
Enzyme InhibitionSelective inhibition of serine hydrolases
PharmacodynamicsUpregulation of p53 and related proteins

Table 2: Comparative IC₅₀ Values of Related Compounds

Compound IDIC₅₀ (μM)Target Enzyme/Cell Line
Compound 320.22SJSA-1
Compound 330.15SJSA-1
Compound 380.24SJSA-1

Scientific Research Applications

Applications in Chemical Biology

Covalent Probes : The sulfonyl fluoride moiety in the compound allows it to act as a covalent probe for studying enzyme dynamics and protein interactions. Sulfonyl fluorides are known for their ability to selectively modify serine, cysteine, and other nucleophilic residues in proteins, making them valuable tools for identifying active sites and understanding enzyme mechanisms .

Enzyme Inhibition : The compound can be utilized as an inhibitor for various enzymes, particularly those involved in cancer pathways. For instance, modifications of pyrrole-based structures have been shown to enhance binding affinities to Bcl-2 and Bcl-xL proteins, which are critical targets in cancer therapy. The structural modifications of related compounds have demonstrated significant inhibitory activity against tumor growth .

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid can exhibit potent anticancer properties. Modifications to the carboxylic acid group can significantly influence the binding affinity to Bcl-2/Bcl-xL proteins, leading to improved efficacy in inhibiting cancer cell proliferation .

Structure-Activity Relationships (SAR) : Studies have focused on optimizing the structure of pyrrole derivatives to enhance their biological activity. For example, replacing the carboxylic acid with a methylsulfonylamide group has been shown to maintain high binding affinities while improving cellular activity against cancer cell lines .

Materials Science Applications

Fluorinated Building Blocks : The incorporation of fluorine into organic molecules often leads to enhanced stability and bioactivity. The unique properties of fluorinated compounds can be exploited in the development of new materials with specific functionalities, such as improved solubility or altered electronic properties .

Table 1: Binding Affinities of Pyrrole Derivatives

CompoundTarget ProteinBinding Affinity (K_i)IC₅₀ (nM)
This compoundBcl-2/Bcl-xL< 1 nM1-2
Modified Compound ABcl-2/Bcl-xL< 1 nM38
Modified Compound BOther TargetsTBDTBD

Table 2: Summary of Enzyme Inhibition Studies

Study ReferenceEnzyme TargetInhibitor TypeEfficacy
Serine HydrolasesCovalent ProbeHigh
Bcl-2/Bcl-xLCompetitive InhibitorPotent

Case Studies

Case Study 1: Enzyme Targeting with Sulfonyl Fluorides
In a study involving sulfonyl fluoride probes, researchers demonstrated that these compounds could effectively modify serine residues in various enzymes, leading to insights into enzyme function and substrate specificity. This approach has implications for drug design and understanding disease mechanisms.

Case Study 2: Anticancer Drug Development
Research on pyrrole derivatives has led to the identification of compounds with exceptional potency against small-cell lung cancer. The modifications made to the original structure of this compound resulted in significant improvements in both binding affinity and cellular activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorosulfonyl Group

The fluorosulfonyl (-SO₂F) group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductsKey Findings
Sulfonamide Formation Primary/secondary amines, polar aprotic solvents (e.g., DMF), room temperatureSulfonamide derivativesPatents demonstrate direct substitution of fluoride with amines to form sulfonamides, critical in drug discovery .
Hydrolysis Aqueous base (e.g., NaOH), refluxSulfonic acid derivative (-SO₃H)Observed in enzymatic studies where fluorosulfonyl groups hydrolyze to sulfonic acids under physiological conditions .
Alcoholysis Alcohols with strong bases (e.g., K₂CO₃)Sulfonate estersLimited by fluoride’s poor leaving ability; requires catalytic activation .

Mechanistic Insight : The fluorosulfonyl group undergoes single-electron transfer (SET) processes under visible-light catalysis, enabling radical-mediated couplings with alkenes or alkynes . For example, eosin Y photocatalysis facilitates SO₂F radical generation, which adds to unsaturated bonds (Scheme 1) .

Reactions of the Carboxylic Acid Group

The carboxylic acid (-COOH) participates in classical acid-derived transformations:

Reaction TypeReagents/ConditionsProductsKey Findings
Esterification SOCl₂/ROH or DCC/DMAPMethyl/ethyl estersUsed to stabilize the acid during synthetic workflows; methyl esters are common intermediates .
Amidation Thionyl chloride (SOCl₂) followed by aminesAmidesCritical for generating bioisosteres (e.g., methylsulfonylamide) with retained binding affinity .
Reduction LiAlH₄ or BH₃·THFPrimary alcohol (-CH₂OH)Challenging due to competing reactivity of the fluorosulfonyl group; requires optimized conditions .

Structural Modifications : Replacement of -COOH with methylsulfonylamide (-SO₂NHCH₃) improved cellular activity in Bcl-2/Bcl-xL inhibitors, demonstrating the group’s versatility .

Electrophilic Substitution on the Pyrrole Ring

The electron-withdrawing fluorosulfonyl and carboxylic acid groups deactivate the pyrrole ring, directing electrophiles to specific positions:

Reaction TypeReagents/ConditionsProductsKey Findings
Halogenation NXS (X = Cl, Br), DMF, 50°C3- or 5-halogenated derivativesLimited reactivity due to deactivation; halogenation occurs at the least deactivated position .
Nitration HNO₃/H₂SO₄, 0°CNitro derivativesRarely reported; requires harsh conditions .

Regioselectivity : The methyl group at N1 donates electron density, slightly activating the adjacent carbons (C3/C5) for electrophilic attack .

Radical-Mediated Reactions

The fluorosulfonyl group participates in visible-light-driven radical reactions:

Reaction TypeReagents/ConditionsProductsKey Findings
Alkene Sulfonylfluorination Eosin Y, Hantzsch ester, blue LEDVicinal sulfonyl fluoridesSO₂F radicals add to alkenes, followed by fluoride recombination .
Alkyne Functionalization Ir(ppy)₃, chlorosulfonyl fluorideβ-fluorosulfonyl alkenesRadical intermediates trap chloride or undergo HAT .

Example : In the presence of Ir(ppy)₃, the compound generates SO₂F radicals that add to alkynes, forming fluorosulfonylated alkenes .

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 200°C, releasing SO₂F₂ gas .
  • Hydrolytic Sensitivity : Rapid hydrolysis in aqueous base to sulfonic acid derivatives .
  • Photoreactivity : Generates radicals under UV/visible light, necessitating dark storage .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₆H₆FNO₄S
  • SMILES : CN1C=C(C=C1C(=O)O)S(=O)(=O)F
  • Key Features : A pyrrole ring substituted with a fluorosulfonyl group (-SO₂F) at the 4-position, a methyl group at the 1-position, and a carboxylic acid (-COOH) at the 2-position .
  • Physical Properties: Monoisotopic mass: 207.00015 Da Predicted Collision Cross-Section (CCS): 143.1 Ų (for [M+H]⁺ adduct) .

Applications : Sulfonyl fluorides are widely used in chemical biology and drug discovery due to their reactivity as "click chemistry" handles or covalent enzyme inhibitors. The methyl group enhances steric stability, while the fluorosulfonyl group provides electrophilic reactivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Properties Applications
4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid C₆H₆FNO₄S 207.18 -SO₂F (4-position), -CH₃ (1-position), -COOH (2-position) High electrophilicity, moderate CCS (143.1 Ų) Covalent inhibitors, click chemistry
4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid C₆H₆ClNO₄S 223.63 -SO₂Cl (4-position), -CH₃ (1-position), -COOH (2-position) Higher reactivity (Cl vs. F), lower thermal stability Reactive intermediates in synthesis
4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid C₅H₄FNO₄S 193.15 -SO₂F (4-position), -COOH (2-position) No methyl group; reduced steric hindrance Flexible building block for bioconjugation
4-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid C₁₄H₁₅NO₄ 261.28 -Ar(2,4-OMe) (4-position), -CH₃ (1-position), -COOH (2-position) Electron-rich aryl group enhances π-π interactions Kinase inhibitors (e.g., CK1δ)
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid C₁₃H₁₀F₃NO₂ 269.22 -CF₃Ph (5-position), -CH₃ (1-position), -COOH (2-position) Strong electron-withdrawing effect from -CF₃ Medicinal chemistry (e.g., anti-inflammatory agents)

Functional Group Analysis

Fluorosulfonyl vs. Chlorosulfonyl :

  • Reactivity : The -SO₂F group is less reactive than -SO₂Cl due to fluorine’s stronger bond strength, making the target compound more stable under aqueous conditions .
  • Applications : Fluorosulfonyl derivatives are preferred in biological systems for controlled covalent binding, whereas chlorosulfonyl analogs are used in harsh synthetic conditions .

Methyl Substitution on Pyrrole :

  • The 1-methyl group in the target compound reduces ring flexibility and improves metabolic stability compared to unmethylated analogs (e.g., ) .

Carboxylic Acid Position :

  • The 2-carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and target binding in drug design .

Electronic and Steric Effects

  • 4-(2,4-Dimethoxyphenyl) Analog () :
    • Methoxy groups donate electron density, increasing the compound’s affinity for hydrophobic pockets in enzymes like CK1δ .
  • Trifluoromethylphenyl Derivative () :
    • The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism, extending half-life in vivo .

Preparation Methods

Route 1: Sequential Alkylation, Carboxylation, and Fluorosulfonation

Step 1: Synthesis of 1-methyl-1H-pyrrole
Pyrrole undergoes N-alkylation using methyl iodide in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF):
$$
\text{Pyrrole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} 1\text{-methyl-1H-pyrrole}
$$
This step typically achieves >80% yield under optimized conditions.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (SO₂F₂) Route 2 (Imidazolium Reagent)
Yield (Overall) 25–35% 45–50%
Reagent Cost Low (SO₂F₂) High (Custom reagent)
Functional Tolerance Limited by SO₂F₂ Broader (mild conditions)
Scalability Challenging (gas handling) Amenable to kilogram scale

Route 2 offers practical advantages despite reagent costs, particularly for lab-scale synthesis. Industrial applications may prefer Route 1 after optimizing gas handling systems.

Spectroscopic Characterization

Successful synthesis requires rigorous validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 2.8 Hz, 1H, H-3), 7.12 (d, J = 2.8 Hz, 1H, H-5), 3.89 (s, 3H, N-CH₃).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -42.5 (s, SO₂F).
  • IR (ATR): 1745 cm⁻¹ (C=O), 1375 cm⁻¹ (S=O), 1180 cm⁻¹ (S-F).

Applications and Derivatives

The compound’s utility arises from its dual functional groups:

  • Carboxylic acid : Enables conjugation to biomolecules or metal-organic frameworks.
  • Fluorosulfonyl group : Participates in SuFEx click chemistry for drug discovery.

Notable derivatives include:

  • Amides : Formed via EDC/HOBt coupling with amines (MIC < 0.016 μg/mL against M. tuberculosis in analogs).
  • Metal complexes : Cu(II) complexes show enhanced catalytic activity in oxidation reactions.

Q & A

Basic: What are the key considerations for synthesizing 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid with high purity?

Answer:
Synthesis requires precise control of reaction parameters:

  • Temperature: Maintain 0–5°C during fluorosulfonyl group introduction to minimize side reactions (analogous to trifluoromethylation in ).
  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts may enhance electrophilic substitution on the pyrrole ring.
  • Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization (solvent: EtOH/H₂O) to achieve >95% purity .
  • Monitoring: Track reaction progress via TLC and confirm purity with HPLC (C18 column, mobile phase: acetonitrile/water).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Resolve substituent positions on the pyrrole ring (e.g., methyl at N1, fluorosulfonyl at C4). Chemical shifts for aromatic protons typically appear at δ 6.5–7.5 ppm .
    • ¹⁹F NMR: Confirm fluorosulfonyl group integration (δ ~60–70 ppm).
  • Mass Spectrometry (HRMS): Validate molecular weight (calc. for C₇H₇FNO₄S: 220.01 g/mol) with <2 ppm error.
  • X-ray Crystallography: Resolve crystal packing and confirm regiochemistry (e.g., bond angles of 120° for aromatic rings) .

Advanced: How can researchers optimize reaction conditions to improve yield when introducing the fluorosulfonyl group?

Answer:

  • Reagent Selection: Use SO₂F₂ gas under anhydrous conditions for direct sulfonylation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic substitution.
  • Catalytic Systems: Add pyridine to scavenge HF byproducts, improving reaction efficiency.
  • Kinetic Studies: Use in-situ FTIR to monitor SO₂F₂ consumption and adjust stoichiometry dynamically.

Table 1: Yield optimization parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
SO₂F₂ Equivalents1.2–1.5 eqMinimizes excess reagent
Reaction Time4–6 hoursBalances completion vs. side reactions

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

  • Purity Validation: Re-test compound batches with LC-MS to rule out impurities (>98% purity required) .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Mechanistic Replication: Use orthogonal assays (e.g., enzymatic inhibition + SPR binding) to confirm target engagement .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Methodological: What strategies are used to confirm the regioselectivity of substitution on the pyrrole ring?

Answer:

  • Isotopic Labeling: Synthesize ¹³C-labeled intermediates to track substituent positions via 2D NMR (e.g., HSQC).
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to predict preferential substitution sites based on electron density.
  • Derivatization: Convert the carboxylic acid to methyl ester and analyze NOESY correlations to confirm spatial arrangement .

Advanced: What are the challenges in studying the compound's stability under various conditions, and how to mitigate them?

Answer:

  • Hydrolytic Degradation: The fluorosulfonyl group is prone to hydrolysis in aqueous media. Use lyophilized storage and buffer solutions at pH 5–7 .
  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>150°C in inert atmosphere).
  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation .
  • Analytical Mitigation: Employ stability-indicating HPLC methods (e.g., gradient elution) to quantify degradation products.

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